
3-(2,2,2-Trifluoroethoxy)propanoic acid
Vue d'ensemble
Description
“3-(2,2,2-Trifluoroethoxy)propanoic acid” is a chemical compound with the molecular formula C5H7F3O3 and a molecular weight of 172.1 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7F3O3/c6-5(7,8)3-11-2-1-4(9)10/h1-3H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Safety Evaluation for Food Contact Materials
A safety evaluation conducted by the EFSA on a similar substance, 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt, concluded it poses no safety concern for consumers when used under specific conditions in the polymerization of fluoropolymers. This insight is crucial for the development of safer materials in food packaging and utensils (A. Andon et al., 2011).
Green Chemistry Applications
Research highlights the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane, showcasing a sustainable approach to synthesizing compounds with high purity and yield. This process emphasizes the role of trifluoroethoxy-related compounds in promoting greener chemical synthesis methods (Xun Li et al., 2010).
Interactions with Biological Compounds
A study on the organic germanium compound Ge-132 and its interactions with saccharides using nuclear magnetic resonance sheds light on potential biological applications. The ability of its hydrolysate, 3-(trihydroxygermyl)propanoic acid, to form complexes with sugars hints at its utility in understanding and modifying biological functions (Yasuhiro Shimada et al., 2015).
Conformational Analysis
Research on the conformational analysis of similar trifluoromethylated compounds provides insights into their structural characteristics, which is vital for designing substances with specific physical and chemical properties (Javix Thomas et al., 2016).
Polymer Chemistry
Studies on dual gas-responsive polymers synthesized via RAFT polymerization, incorporating trifluoroethyl and related functionalities, open new avenues for smart materials that respond to environmental stimuli, such as oxygen and carbon dioxide. Such materials have potential applications in biomedicine and environmental sensing (Xue Jiang et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c6-5(7,8)3-11-2-1-4(9)10/h1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTBOTISMYWTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016854-20-8 | |
| Record name | 3-(2,2,2-trifluoroethoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





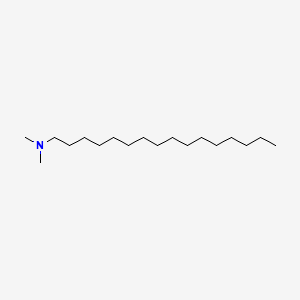
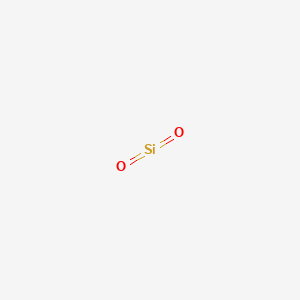
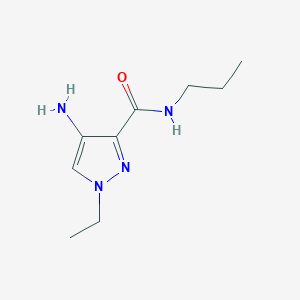
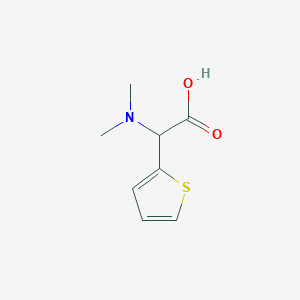
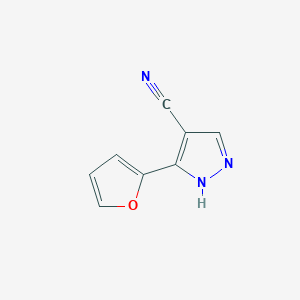

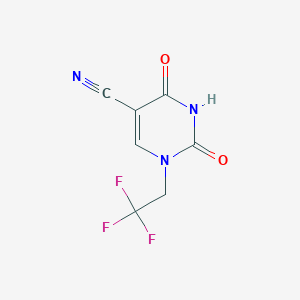
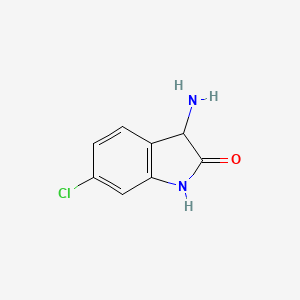
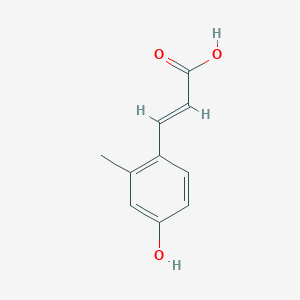
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-chloroaniline](/img/structure/B3432880.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B3432885.png)
